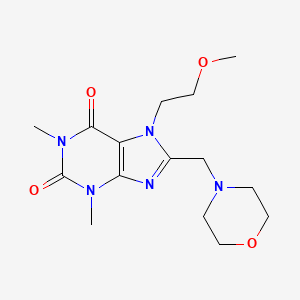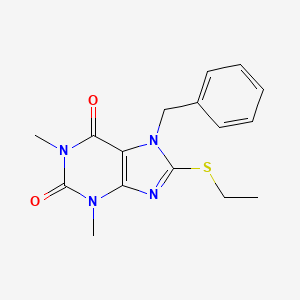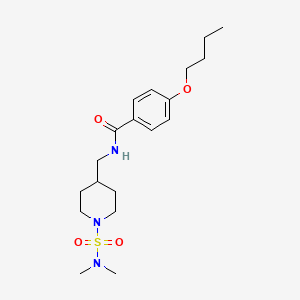
2-Tert-butyl-5-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-(chloromethyl)pyridine is a chemical compound with the formula C10H14ClN . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound should be stored at 2-8°C . The compound is in powder form .Scientific Research Applications
Conformational Studies and Structural Analysis
2-Tert-butyl-5-(chloromethyl)pyridine is utilized in the synthesis and structural analysis of complex organic molecules. For instance, its derivatives have been applied in the creation of p-tert-butylcalix[8]arene derivatives, demonstrating the potential for forming rigid or fluxional species in solution and solid states, evident from VT–NMR and theoretical studies. These derivatives exhibit conformational behavior crucial for understanding molecular interactions and designing functional materials (Hernández et al., 2013).
Catalytic Systems and Chemical Transformations
The compound has been involved in studies focusing on the activation of C-H bonds, leading to the formation of cyclometalated complexes. Such research underscores the delicate balance between sp^2 and sp^3 C-H bond activation, paving the way for novel catalytic processes that can enhance the efficiency of chemical transformations (Crosby et al., 2009).
Green Chemistry and Oxidation Processes
In green chemistry, derivatives of this compound have been developed for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, showcasing the potential for environmentally benign catalytic systems. This research contributes to the development of sustainable chemical processes that require no hazardous reagents or organic solvents, highlighting the chemical's role in facilitating cleaner oxidation reactions (Zhang et al., 2009).
Photocatalytic and Environmental Applications
Furthermore, the degradation of pyridine derivatives, including those related to this compound, via photocatalytic processes, underscores its relevance in environmental cleanup. Such studies reveal the effectiveness of photolytic and TiO2-photocatalytic treatments in removing hazardous compounds from wastewater, contributing to the development of more effective methods for purifying water from chemical pollutants (Stapleton et al., 2010).
Mechanism of Action
Target of Action
It is known that the tert-butyl group and the chloromethyl group can interact with various biological targets .
Mode of Action
It is known that the tert-butyl group can undergo free radical reactions . The chloromethyl group can also participate in nucleophilic substitution reactions .
Biochemical Pathways
The compound’s tert-butyl and chloromethyl groups can potentially affect various biochemical pathways due to their reactivity .
Result of Action
The reactivity of the tert-butyl and chloromethyl groups suggests that the compound could potentially induce various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-Tert-butyl-5-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the rate of reactions involving the tert-butyl and chloromethyl groups can be affected by factors such as temperature, pH, and the presence of other chemical species .
Properties
IUPAC Name |
2-tert-butyl-5-(chloromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLBGCANAKCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-00-8 |
Source


|
| Record name | 2-tert-butyl-5-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)

![2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2963956.png)
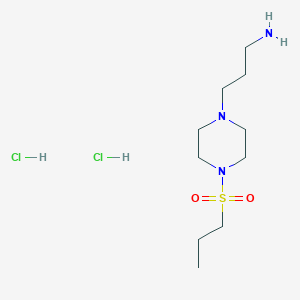
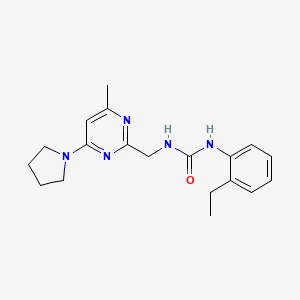
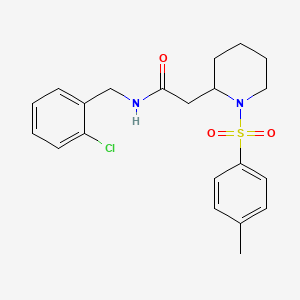

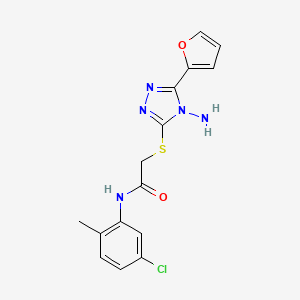
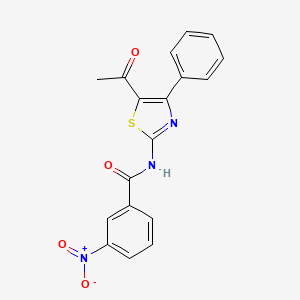
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)
